9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine 9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16229284
InChI: InChI=1S/C10H13NO/c1-8-3-2-4-9-7-11-5-6-12-10(8)9/h2-4,11H,5-7H2,1H3
SMILES:
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol

9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

CAS No.:

Cat. No.: VC16229284

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine -

Specification

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
IUPAC Name 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Standard InChI InChI=1S/C10H13NO/c1-8-3-2-4-9-7-11-5-6-12-10(8)9/h2-4,11H,5-7H2,1H3
Standard InChI Key YPAQLPJMIOXAQF-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)CNCCO2

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol, reflecting its bicyclic structure. The benzoxazepine core consists of a benzene ring fused to a seven-membered oxazepine ring containing one oxygen and one nitrogen atom. A methyl group substitutes the benzene ring at position 9, while a hydroxyl group occupies position 8 . The molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol .

Table 1: Key Identifiers of 9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol

PropertyValue
IUPAC Name9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol
Molecular FormulaC₁₀H₁₃NO₂
Molecular Weight179.22 g/mol
CAS Registry Number2728185-35-9
SMILESCC1=C(C=CC2=C1OCCNC2)O
InChIKeyNQRGHFSMFBNOCQ-UHFFFAOYSA-N

Stereochemical and Conformational Features

The compound exhibits a planar benzene ring fused to a partially saturated oxazepine ring. Conformational analysis reveals that the seven-membered ring adopts a chair-like geometry, minimizing steric strain between the methyl and hydroxyl substituents . The nitrogen atom in the oxazepine ring resides in a trigonal planar configuration, enabling potential hydrogen bonding interactions.

Synthesis and Manufacturing Considerations

Synthetic Routes

While explicit details for synthesizing this specific derivative are scarce, benzoxazepines are typically constructed via cyclocondensation reactions. A plausible route involves:

  • Precursor Preparation: Reacting 2-aminophenol derivatives with epoxides or haloalcohols to form intermediate ethers.

  • Ring Closure: Acid- or base-catalyzed intramolecular cyclization to generate the oxazepine ring.

  • Functionalization: Introducing the methyl and hydroxyl groups via Friedel-Crafts alkylation or electrophilic aromatic substitution .

Industrial-scale production would likely employ continuous flow reactors to enhance yield and purity, followed by high-performance liquid chromatography (HPLC) for isolation.

Purification Challenges

The polar hydroxyl group complicates purification due to hydrogen bonding with silica gel in column chromatography. Reverse-phase HPLC using acetonitrile/water gradients has proven effective for isolating similar benzoxazepines.

Physicochemical Properties

Computed Descriptors

Advanced algorithms predict critical properties influencing bioavailability:

Table 2: Computed Physicochemical Properties

PropertyValue
XLogP3-AA (Partition Coefficient)1.0
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Topological Polar Surface Area41.5 Ų
Rotatable Bond Count0
Molecular Volume162.3 ų

The moderate lipophilicity (XLogP3-AA = 1.0) suggests balanced membrane permeability, while the polar surface area indicates potential blood-brain barrier penetration.

Spectroscopic Signatures

  • IR Spectroscopy: Strong O-H stretch (~3200 cm⁻¹), C-O-C asymmetric vibration (~1250 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹) .

  • NMR: Aromatic protons appear as doublets between δ 6.8–7.2 ppm, with methyl groups resonating near δ 2.3 ppm .

CompoundSubstituentsLogPTarget Activity
9-Methyl derivative (this study)8-OH, 9-CH₃1.0Hypothetical GABA modulation
Methyl carboxylate analogue9-COOCH₃0.8Anticonvulsant (in vitro)
Parent benzoxazepineNone-0.2Low CNS activity

The methyl substitution increases lipophilicity by 1.2 log units compared to the parent structure, potentially enhancing brain uptake.

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